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Compound of Interest

3h-Imidazof4,5-c]pyridine-7-
Compound Name:
carboxylic acid

Cat. No.: B571760

For Researchers, Scientists, and Drug Development Professionals

The imidazo[4,5-c]pyridine scaffold, a heterocyclic aromatic compound, has garnered
significant attention in medicinal chemistry due to its structural similarity to purines, enabling it
to interact with a wide array of biological targets. This has led to the discovery of a diverse
range of biological activities, including potent anticancer, antiviral, and antimicrobial properties.
This technical guide provides an in-depth overview of the biological activities of imidazo[4,5-
c]pyridine derivatives, presenting key quantitative data, detailed experimental protocols for
relevant assays, and visualizations of implicated signaling pathways and experimental
workflows.

Quantitative Biological Activity Data

The biological efficacy of various imidazo[4,5-c]pyridine derivatives has been quantified across
numerous studies. The following tables summarize key inhibitory and cytotoxic concentrations
against various targets and cell lines.

Table 1: Anticancer Activity of Imidazo[4,5-c]pyridine Derivatives
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Compound/De  Cancer Cell
L. . Assay Type IC50 (uM) Reference
rivative Line
Imidazo[4,5-
-, us7 : :
c]pyridin-2-one ) Proliferation 30.3
(Glioblastoma)
(1s)
Imidazo[4,5-
o U251 _ _
c]pyridin-2-one ) Proliferation 24.6 [1]
(Glioblastoma)
(1s)
Imidazo[4,5-
o T98G _ _
c]pyridin-2-one ) Proliferation 16.4 [1]
(Glioblastoma)
(1s)
Imidazo[4,5-
o U87-EGFRuvIII _ _
c]pyridin-2-one ) Proliferation 50.5 [1]
(Glioblastoma)
(1s)
N-hydroxy-
carboximidamide  MCF-7 (Breast) Cytotoxicity 0.082
deriv. (8)
Imidazo[4,5-
o PARP-1
c]pyridine-7- - o 0.0086 [2]
_ Inhibition
carboxamide (9)
Tetracyclic deriv. )
©) HCT116 (Colon) Cytostatic 0.3-0.9 [3]
Tetracyclic deriv. .
@ HCT116 (Colon) Cytostatic 0.3-0.9 [3]
Tetracyclic deriv. )
MCF-7 (Breast) Cytostatic 0.3-0.9 [3]

©

Table 2: Antiviral Activity of Imidazo[4,5-c]pyridine Derivatives
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Compound/De .
L. Virus Assay Type EC50 (pM) Reference

rivative

) Bovine Viral
Imidazo[4,5- ) ) ] N

o Diarrhea Virus Replicon Not Specified [2]
c]pyridine (27)
(BVDV)

Bromo- Respiratory
substituted deriv.  Syncytial Virus Antiviral 21 [4]
(1) (RSV)
para-cyano- Respiratory
substituted deriv.  Syncytial Virus Antiviral 58 [4]
a7) (RSV)

Hepatitis C Virus
(HCV) Genotype Replicon 0.001163 [5]
1b

Non-nucleoside
inhibitor (3)

Table 3: Antimicrobial Activity of Imidazo[4,5-c]pyridine Derivatives
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Compound/Derivati

Microorganism MIC (pg/mL) Reference
ve
E. coli, P. aeruginosa,
Imidazo[4,5-c]pyridine  S. aureus, MRSA, E. 48 6]
(29) faecalis, C. albicans,
C. parapsilosis
E. coli, P. aeruginosa,
Imidazo[4,5-c]pyridine  S. aureus, MRSA, E. 48 6]
(2h) faecalis, C. albicans,
C. parapsilosis
E. coli, P. aeruginosa,
Imidazo[4,5-b]pyridine  S. aureus, MRSA, E. 48 6]
(4a) faecalis, C. albicans,
C. parapsilosis
E. coli, P. aeruginosa,
Imidazo[4,5-b]pyridine  S. aureus, MRSA, E. 48 6]
(4b) faecalis, C. albicans,
C. parapsilosis
Imidazo[4,5-b]pyridine ]
E. coli 32 (uM) [4117
(14)
) Mycobacterium
3-Deazapurine (18) ] <1 (uM) [8]
tuberculosis
) Mycobacterium
3-Deazapurine (19) <1 (uMm) [8]

tuberculosis

Table 4: Enzyme Inhibition by Imidazo[4,5-c]pyridine Derivatives
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Compound/Derivati

Target Enzyme IC50 Reference
ve
Imidazo[4,5-c]pyridin- )

Src Kinase sub-uM
2-one (1d)
Imidazo[4,5-c]pyridin- )

Src Kinase sub-uM [1]
2-one (le)
Imidazo[4,5-c]pyridin- )

Src Kinase sub-uM [1]
2-one (1q)
Imidazo[4,5-c]pyridin- )

Src Kinase sub-uM [1]
2-one (1s)
Imidazo[4,5-
c]pyridine-7- PARP-1 8.6 nM
carboxamide (9)
1H-imidazo[4,5-
c]pyridine-4- Cathepsin S (CTSS) 25 nM [2]
carbonitrile (33)

Mitogen- and stress-
Imidazopyridine (7) activated protein 3nM [2]

kinase 1 (MSK1)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This

section provides protocols for key assays used to evaluate the biological activity of imidazo[4,5-

c]pyridine derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation,

and cytotoxicity.

o Materials:
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o 96-well plates

o Cancer cell lines (e.g., MCF-7, HCT116, U87)

o Complete cell culture medium

o Imidazol[4,5-c]pyridine derivatives (dissolved in DMSO)

o MTT solution (5 mg/mL in PBS)

o Solubilization buffer (e.g., 10% SDS in 0.01 M HCI) or DMSO

o Microplate reader

e Procedure:

o Seed cells in a 96-well plate at a density of 4-5 x 103 cells per well and allow them to
attach overnight.[9]

o Treat the cells with various concentrations of the imidazo[4,5-c]pyridine derivatives for a
specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

o After the incubation period, add 10 pL of MTT solution to each well and incubate for 4
hours at 37°C.[9]

o Add 100 puL of solubilization buffer to each well to dissolve the formazan crystals.[9]
o Incubate the plate on a shaker for 15 minutes to ensure complete dissolution.
o Measure the absorbance at a wavelength of 570 nm using a microplate reader.

o Calculate the percentage of cell viability relative to the vehicle control and determine the
IC50 value.

In Vitro Src Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by
purified Src kinase.
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o Materials:

[e]

Purified recombinant Src kinase

Kinase buffer (e.g., 50 mM Tris-HCI pH 7.5, 10 mM MgClz, 1 mM EGTA, 2 mM DTT, 0.01%
Brij-35)

Peptide substrate (e.g., Poly(Glu,Tyr) 4:1)

ATP solution

Imidazo[4,5-c]pyridine derivatives (dissolved in DMSQO)

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

384-well plates

e Procedure:

[e]

Prepare serial dilutions of the imidazo[4,5-c]pyridine derivatives in kinase buffer.

In a 384-well plate, add 1 pL of the diluted compound or DMSO (vehicle control).

Add 2 pL of Src kinase diluted in kinase buffer.

Add 2 pL of a mixture of the peptide substrate and ATP to initiate the reaction.
Incubate at room temperature for 60 minutes.

Add 5 pL of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes.[10]

Add 10 pL of Kinase Detection Reagent and incubate at room temperature for 30 minutes.
[10]

Measure luminescence using a plate reader.

Calculate the IC50 value by plotting the percentage of kinase inhibition against the
logarithm of the inhibitor concentration.
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PARP-1 Inhibition Assay (Chemiluminescent)

This assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction
catalyzed by PARP-1.

o Materials:

96-well plate pre-coated with histones

Recombinant PARP-1 enzyme

Activated DNA

Biotinylated NAD+

Imidazo[4,5-c]pyridine derivatives (dissolved in DMSQO)
Streptavidin-HRP

Chemiluminescent HRP substrate

Wash buffer (e.g., PBST)

Assay buffer

e Procedure:

[¢]

Block the histone-coated wells with a blocking buffer for 90 minutes at room temperature.
Wash the plate three times with wash buffer.

Prepare serial dilutions of the test compounds.

Add the diluted compounds or vehicle control to the wells.

Prepare a master mix containing PARP-1 enzyme, activated DNA, and biotinylated NAD+
in assay buffer.

Add the master mix to all wells except the blank.
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[e]

Incubate for 1 hour at room temperature.

o

Wash the plate.

[¢]

Add diluted Streptavidin-HRP to each well and incubate for 30 minutes.

o

Wash the plate.

[e]

Add the chemiluminescent substrate and immediately measure the luminescence.

(¢]

Determine the IC50 values from the dose-response curves.

Antiviral Assay against Bovine Viral Diarrhea Virus
(BVDV)

This protocol is for determining the antiviral activity of compounds against a cytopathic strain of
BVDV based on the inhibition of virus-induced cytopathic effect (CPE).

e Materials:
o MDBK (Madin-Darby Bovine Kidney) cells
o 96-well cell culture plates
o BVDV (cytopathic strain)
o Cell culture medium (e.g., MEM with 2% FBS)
o Imidazol[4,5-c]pyridine derivatives
o MTT or similar cell viability reagent
e Procedure:
o Seed MDBK cells in 96-well plates and incubate until a confluent monolayer is formed.
o Prepare serial dilutions of the test compounds in cell culture medium.

o Remove the growth medium from the cells and add the compound dilutions.
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o Infect the cells with BVDV at a specific multiplicity of infection (e.g., 0.01). Include
uninfected and virus-only controls.

o Incubate the plates at 37°C in a 5% CO: incubator for 72 hours or until CPE is observed in
the virus control wells.[11]

o Assess cell viability using the MTT assay as described previously.

o Calculate the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration)
to determine the selectivity index (CC50/EC50).

Antimicrobial Minimum Inhibitory Concentration (MIC)
Determination

The broth microdilution method is used to determine the lowest concentration of an
antimicrobial agent that inhibits the visible growth of a microorganism.

e Materials:

o 96-well microtiter plates

o Bacterial and/or fungal strains

o Mueller-Hinton Broth (MHB) or appropriate broth for fungi

o Imidazol[4,5-c]pyridine derivatives

o Positive control antibiotic/antifungal

o Bacterial/fungal inoculum standardized to 0.5 McFarland
e Procedure:

o Perform serial two-fold dilutions of the test compounds in the broth directly in the 96-well
plates.

o Prepare a standardized inoculum of the microorganism and dilute it to achieve a final
concentration of approximately 5 x 10> CFU/mL in each well.
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o Add the diluted inoculum to each well containing the compound dilutions. Include growth
control (inoculum only) and sterility control (broth only) wells.

o Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature
and duration for fungi.

o Determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest
concentration of the compound at which no visible growth is observed.

Signaling Pathways and Experimental Workflows

The biological effects of imidazo[4,5-c]pyridine derivatives are often mediated through their
interaction with specific cellular signaling pathways. The following diagrams, generated using
Graphviz, illustrate some of these key pathways and a general experimental workflow.
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Caption: Wnt/[3-catenin signaling pathway and a potential point of modulation by imidazo[4,5-
c]pyridines.
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Caption: EGFR signaling pathway highlighting Src kinase as a target for imidazo[4,5-c]pyridine
derivatives.

Experimental and Synthetic Workflows
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Caption: A generalized workflow for the synthesis of imidazo[4,5-c]pyridine derivatives.
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Caption: General experimental workflow for in vitro biological assays of imidazo[4,5-c]pyridine
derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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